4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one
Description
Propriétés
IUPAC Name |
4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN4O2/c1-2-15-7-13-18(14-8-15)29-24(30)20-6-4-3-5-19(20)21(27-29)23-26-22(28-31-23)16-9-11-17(25)12-10-16/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEOBKLYNZZAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one is a derivative of phthalazinone, a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H19BrN4O2
- Molecular Weight : 445.32 g/mol
- CAS Number : 1291862-31-1
Pharmacological Activities
Phthalazinone derivatives, including the compound , have been reported to exhibit a wide range of biological activities:
- Anticancer Activity : Research indicates that phthalazinone derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 10 to 20 µM against MCF-7 breast cancer cells .
- Anti-inflammatory Effects : The presence of the oxadiazole moiety contributes to anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Some studies have demonstrated that oxadiazole derivatives possess antimicrobial activity, which may extend to the brominated analogs .
Structure-Activity Relationship (SAR)
The biological activity of phthalazinone derivatives is significantly influenced by their structural modifications. Key findings include:
- Bromine Substitution : The introduction of bromine at the phenyl ring enhances potency against certain cancer cell lines due to increased electron-withdrawing effects, which may stabilize the active conformation of the molecule .
- Ethyl Substituent Impact : The ethyl group at position 2 is believed to contribute to lipophilicity, improving cell membrane permeability and bioavailability .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Synthesis and Antiproliferative Activity : A study synthesized various phthalazinone derivatives and assessed their antiproliferative activity against human tumor cell lines. Compounds with substituted oxadiazole rings showed promising results, indicating that structural diversity can enhance efficacy .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
Data Table
The following table summarizes key findings from recent research on related compounds:
Comparaison Avec Des Composés Similaires
Key Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs from diverse sources:
Functional Group Analysis
Positional isomerism: ’s compound has a 2-bromophenyl group, which may alter steric interactions compared to the 4-bromophenyl configuration in the target compound .
Electron-donating vs. withdrawing groups: Olaparib’s fluorophenyl and piperazine substituents are critical for PARP inhibition, suggesting that substituent electronic properties significantly influence biological activity .
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole and phthalazinone moieties in this compound?
- Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. For the phthalazinone core, condensation of phthalic anhydride derivatives with hydrazines or cyclization of anthranilic acid analogs is common. Key steps include:
- Use of 4-bromobenzonitrile to form the amidoxime intermediate.
- Cyclocondensation with activated carbonyl groups (e.g., esters or acyl chlorides) under microwave irradiation or reflux with catalysts like DCC/DMAP .
- Characterization via -NMR and -NMR to confirm regioselectivity of oxadiazole formation and LC-MS to monitor reaction progress .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer: Combine orthogonal analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., CHBrNO).
- X-ray Crystallography to resolve ambiguities in stereochemistry or tautomeric forms. SHELXL (via SHELX suite) is widely used for small-molecule refinement, leveraging intensity data from single-crystal diffraction .
- HPLC-PDA with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to assess purity (>98%) and detect trace byproducts .
Q. What in vitro assays are appropriate for initial pharmacological screening?
- Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition Assays: For kinase or PARP inhibitors (common with phthalazinones), use fluorescence-based ADP-Glo™ or ELISA to quantify IC values .
- Whole-Blood Assays: Measure inhibition of inflammatory mediators (e.g., LTB4) using human whole blood incubated with LPS/calcium ionophore, followed by LC-MS/MS quantification .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data between computational predictions and experimental results?
- Methodological Answer:
- Perform density functional theory (DFT) optimization (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles.
- Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π, halogen bonding) that may explain packing discrepancies .
- Re-refine diffraction data with SHELXL-2018, adjusting parameters for thermal motion and hydrogen atom placement .
Q. What strategies optimize structure-activity relationships (SAR) for improved target affinity?
- Methodological Answer:
- Fragment-Based Drug Design (FBDD): Replace the 4-ethylphenyl group with bioisosteres (e.g., 4-cyclopropyl) to enhance hydrophobic interactions.
- Molecular Dynamics Simulations: Use GROMACS or AMBER to predict binding stability of oxadiazole-phthalazinone hybrids with target proteins (e.g., FLAP or PARP1/2) .
- Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., oxidation of ethyl groups) and guide derivatization .
Q. How to assess the environmental fate of this compound in ecological studies?
- Methodological Answer:
- OECD 308 Guideline: Perform sediment-water biodegradation tests under aerobic/anaerobic conditions, monitoring degradation via LC-HRMS.
- QSAR Modeling: Predict logP (e.g., 3.8) and BCF (bioconcentration factor) using EPI Suite™ to evaluate bioaccumulation risks .
- Ecotoxicology Assays: Test acute toxicity in Daphnia magna (48h EC) and algae (72h growth inhibition) .
Q. What computational tools are effective for predicting off-target interactions?
- Methodological Answer:
- SwissTargetPrediction: Upload the SMILES string to identify potential off-targets (e.g., kinases, GPCRs) based on chemical similarity.
- CYP450 Inhibition Screening: Use Schrödinger’s Glide docking to model interactions with CYP3A4/2D6 active sites, prioritizing compounds with low docking scores (< -8 kcal/mol) .
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